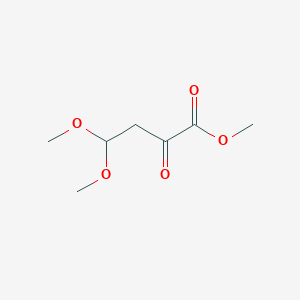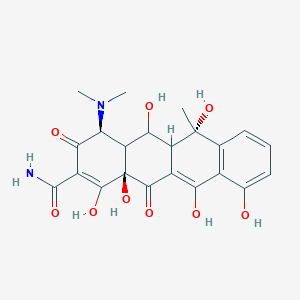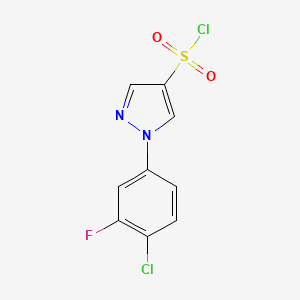
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with tetrahydrofuran in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the tetrahydrofuran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propanal or 2-Methyl-3-(tetrahydrofuran-2-yl)propanone.
Reduction: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propane.
Substitution: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propyl chloride or bromide.
科学的研究の応用
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
類似化合物との比較
Similar Compounds
2-Methyl-2-propanol: A structural isomer with a different arrangement of the hydroxyl group.
3-(Tetrahydrofuran-3-yl)propan-1-ol: A compound with a similar tetrahydrofuran ring but different substitution pattern.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Another compound with a cyclic structure and hydroxyl group.
Uniqueness
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is unique due to the presence of both a tetrahydrofuran ring and a propanol chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
2-methyl-3-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3 |
InChIキー |
JNOASAKTOAKPAB-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCCO1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B13569962.png)
![tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13569968.png)
![2-Oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13569974.png)
![5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13569975.png)
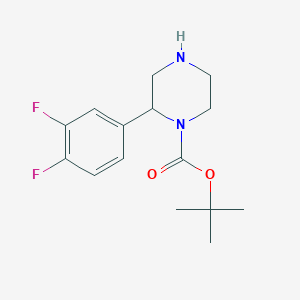


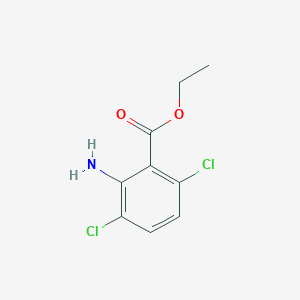
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)
